molecular formula C18H19NO4 B1440202 2-(4-Ethylphenyl)indoline oxalate CAS No. 1177318-85-2

2-(4-Ethylphenyl)indoline oxalate

Cat. No.: B1440202
CAS No.: 1177318-85-2
M. Wt: 313.3 g/mol
InChI Key: GCZYLRQITAQHNA-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)indoline oxalate is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The indoline scaffold is a significant structural motif found in many natural products and synthetic compounds with diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)indoline oxalate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethylphenylamine and indoline.

    Formation of 2-(4-Ethylphenyl)indoline: The 4-ethylphenylamine undergoes a cyclization reaction with indoline under acidic conditions to form 2-(4-ethylphenyl)indoline.

    Oxalate Formation: The 2-(4-ethylphenyl)indoline is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)indoline oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the indoline ring to an indoline derivative with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indoline scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoline and indole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-(4-Ethylphenyl)indoline oxalate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: Indoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)indoline oxalate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindoline: Lacks the ethyl group on the phenyl ring.

    2-(4-Methylphenyl)indoline: Contains a methyl group instead of an ethyl group on the phenyl ring.

    2-(4-Chlorophenyl)indoline: Contains a chlorine atom on the phenyl ring.

Uniqueness

2-(4-Ethylphenyl)indoline oxalate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.

Properties

IUPAC Name

2-(4-ethylphenyl)-2,3-dihydro-1H-indole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.C2H2O4/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16;3-1(4)2(5)6/h3-10,16-17H,2,11H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZYLRQITAQHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3=CC=CC=C3N2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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